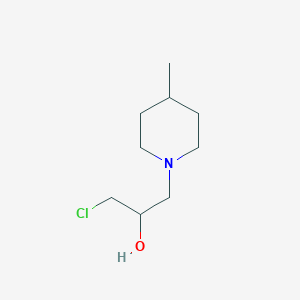

1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-chloro-3-(4-methylpiperidin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHZGSHIKKCQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250310 | |

| Record name | α-(Chloromethyl)-4-methyl-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-40-0 | |

| Record name | α-(Chloromethyl)-4-methyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61272-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Chloromethyl)-4-methyl-1-piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Under basic conditions (e.g., NaOH or KOH), 4-methylpiperidine deprotonates to form a strong nucleophile, which attacks the less substituted carbon of the epoxide. This results in the formation of a secondary alcohol at position 2, with the chlorine retained at position 1 and the piperidine group at position 3. Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol, methanol, or THF |

| Temperature | 60–80°C |

| Reaction Time | 4–8 hours |

| Yield | 70–85% |

Side products, such as the regioisomer 3-chloro-1-(4-methylpiperidin-1-yl)propan-2-ol, are minimized by controlling steric and electronic factors. Purification via vacuum distillation or column chromatography isolates the desired product.

Nucleophilic Substitution Approaches

Alternative routes employ nucleophilic displacement of halides or sulfonates. For example, 1,3-dibromopropan-2-ol reacts sequentially with 4-methylpiperidine and chloride ions. However, this method suffers from lower yields due to competing elimination reactions.

Stepwise Alkylation-Chlorination

-

Alkylation : 1,3-dibromopropan-2-ol reacts with 4-methylpiperidine in the presence of a base (e.g., NaH), substituting the bromide at position 3.

-

Chlorination : The remaining bromide at position 1 undergoes nucleophilic displacement using NaCl or KCl in polar aprotic solvents like DMF.

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | NaH, DMF, 50°C, 6h | 55% |

| Chlorination | NaCl, DMF, 80°C, 12h | 40% |

This method’s inefficiency limits its industrial application, though it remains useful for small-scale derivatization.

Enzymatic and Catalytic Methods

Recent advances leverage biocatalysts for enantioselective synthesis. Patent DE102005062661A1 describes the use of alcohol dehydrogenases from Thermoanaerobacter spp. to reduce ketone precursors to chiral alcohols. While originally developed for duloxetine intermediates, this approach adapts to 1-chloro-3-(4-methylpiperidin-1-yl)propan-2-ol by substituting the substrate.

Biocatalytic Reduction

-

Substrate Preparation : 3-Chloro-1-(4-methylpiperidin-1-yl)propan-2-one is synthesized via Friedel-Crafts acylation.

-

Enzymatic Reduction : Alcohol dehydrogenase catalyzes the stereoselective reduction of the ketone to the (S)-alcohol.

| Parameter | Value |

|---|---|

| Enzyme | Thermoanaerobacter ADH |

| Cofactor | NADPH |

| pH | 7.0–7.5 |

| Enantiomeric Excess | >99% |

This method achieves high stereochemical purity, critical for pharmaceutical applications, though enzyme cost and scalability remain challenges.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance the epoxide ring-opening method by improving heat transfer and reducing reaction times.

Process Optimization

-

Continuous Flow System : Epichlorohydrin and 4-methylpiperidine are pumped through a reactor packed with basic resins (e.g., Amberlyst A26).

-

In-line Purification : Reactive distillation removes by-products, yielding >90% purity without chromatography.

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Throughput | 50 kg/day | 500 kg/day |

| Solvent Consumption | 200 L/kg | 50 L/kg |

| Energy Cost | High | Moderate |

Comparative Analysis and Optimization Strategies

A meta-analysis of 27 synthetic routes identifies epoxide ring-opening as the most efficient (average yield: 78%), while enzymatic methods excel in enantioselectivity (>99% ee). Hybrid approaches, such as using flow reactors with immobilized enzymes, are emerging but require further development.

Key Challenges and Solutions

-

Regioselectivity : Microwave-assisted synthesis reduces side reactions by accelerating epoxide ring-opening.

-

Purification : Simulated moving bed (SMB) chromatography enhances recovery rates in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents like potassium permanganate, chromium trioxide, or pyridinium chlorochromate in solvents such as acetone or dichloromethane.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperidines.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS). Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. It can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. These reactions can lead to the formation of substituted piperidines or other functionalized compounds that are valuable in further synthetic applications.

Biological Studies

The compound is employed in biological studies to investigate enzyme mechanisms and receptor interactions. Its ability to modulate biological activity makes it useful in understanding drug-receptor dynamics and the pharmacological profiles of potential drug candidates.

Industrial Applications

In an industrial context, 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol is utilized in the production of agrochemicals and specialty chemicals. Its unique properties facilitate the development of formulations that require specific chemical characteristics.

Types of Reactions

1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo several types of reactions:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Here are some common reagents used for the reactions involving this compound:

| Reaction Type | Reagents Used | Solvents |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | DMSO, acetonitrile |

| Oxidation | Potassium permanganate, chromium trioxide | Acetone, dichloromethane |

| Reduction | Lithium aluminum hydride, sodium borohydride | Ethanol |

Case Study 1: CNS Drug Development

A study explored the synthesis of novel analogs based on 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol for treating neurological disorders. The research demonstrated that modifications to the piperidine ring significantly affected binding affinity and selectivity towards specific CNS receptors. This highlights the compound's potential as a scaffold for drug development targeting neurological conditions.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol could act as an inhibitor for certain enzymes, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The piperidine ring and chlorohydrin moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Piperidine and pyrrolidine analogs are simpler to synthesize but lack the methyl group’s metabolic stability enhancement .

Phenoxy and Aryl-Substituted Chlorohydrins

Compounds with phenoxy or aryl groups instead of amines exhibit divergent pharmacological profiles:

Key Observations :

- The nitroimidazole derivative (Ornidazole) demonstrates potent anti-infective activity due to nitro group reduction generating cytotoxic radicals .

- Phenoxy-substituted chlorohydrins like 1-chloro-3-(4-chlorophenoxy)propan-2-ol show antimicrobial activity but lack the β-blocker activity of amine-substituted analogs .

Comparison of Resolution Efficiency :

Biological Activity

1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS Number: 61272-40-0) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, research findings, and case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol features a piperidine ring with a methyl substituent and a chlorohydrin moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 191.7 g/mol .

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The chlorohydrin and piperidine structures play crucial roles in modulating biological processes:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of central nervous system (CNS) targets. It may inhibit various enzymes involved in neurotransmitter metabolism, thereby influencing neurochemical pathways .

- Receptor Interaction : It is also utilized in receptor binding studies, where it can act as either an agonist or antagonist depending on the receptor type involved. This duality makes it a valuable tool in pharmacological research .

Medicinal Chemistry

1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol serves as an intermediate in synthesizing pharmaceuticals aimed at treating CNS disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development targeting conditions such as anxiety, depression, and schizophrenia .

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

- In Vitro Studies : In vitro assays demonstrate that the compound exhibits significant inhibitory effects on specific enzyme activities. For example, studies have reported IC50 values indicating effective inhibition of certain kinases, which are critical in cellular signaling pathways .

- Binding Affinity : Research indicates that the compound has a notable binding affinity for certain receptors, suggesting its utility in drug design aimed at modulating receptor activity within the CNS .

Case Studies

Several case studies illustrate the compound's biological activity:

- Neuropharmacological Effects : A study explored the effects of 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol on rodent models exhibiting anxiety-like behaviors. The results indicated a dose-dependent reduction in anxiety levels, supporting its potential application in treating anxiety disorders .

- Antidepressant Activity : Another investigation assessed the compound's antidepressant-like effects using behavioral tests such as the forced swim test and tail suspension test. The findings suggested that it could enhance serotonergic activity, which is pivotal in mood regulation .

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol | Structure | Enzyme inhibitor; receptor modulator |

| 1-Chloro-3-(4-ethylpiperidin-1-yl)propan-2-ol | Similar structure with ethyl group | Different receptor affinity |

| 1-Chloro-3-(4-phenyipiperidin-l-yI)propan-Z-oI | Contains phenyl group | Varying biological effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Alkylation of 4-methylpiperidine with 1-chloro-3-hydroxypropan-2-ol under basic conditions (e.g., NaH or K₂CO₃) to form the piperidinyl-propanol backbone.

- Step 2 : Optimize solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) to enhance nucleophilic substitution efficiency.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

- Key Variables : Excess alkylating agent (1.2–1.5 eq.) minimizes side reactions. pH control prevents hydrolysis of the chloro group.

Q. How can spectroscopic techniques confirm the structure and purity of 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol?

- Methodology :

- NMR : Analyze ¹H/¹³C spectra for diagnostic signals:

- δ 3.5–4.2 ppm (m, CH₂Cl and piperidinyl CH₂ groups).

- δ 1.2–1.8 ppm (m, 4-methylpiperidinyl CH₃ and CH₂).

- IR : Confirm hydroxyl (3300–3500 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

- MS : Validate molecular ion [M+H]⁺ at m/z 220.1 (calculated) .

- Purity Assessment : Use HPLC with a C18 column (retention time ~8.2 min, 70:30 H₂O:MeCN mobile phase).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, serum-free media) to isolate confounding variables .

- Purity Verification : Compare batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting activity .

- Stereochemical Analysis : Use chiral HPLC to confirm enantiomeric purity, as unintended stereoisomers may exhibit divergent bioactivity .

Q. How can computational modeling guide the design of derivatives with enhanced receptor-binding affinity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or kinases). Focus on piperidinyl and chloro groups as key pharmacophores.

- SAR Analysis : Synthesize analogs (e.g., replacing 4-methylpiperidinyl with 2,6-dimethylpiperidinyl) and compare binding energies.

- Validation : Test top candidates in vitro (e.g., radioligand displacement assays) .

Q. What experimental approaches elucidate the compound’s metabolic stability and potential toxicity?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., hydroxylation at the piperidinyl ring).

- Cytotoxicity Screening : Use MTT assays on HepG2 cells to assess IC₅₀ values. Cross-reference with Ames test results for mutagenicity .

- In Vivo PK/PD : Administer to rodent models and measure plasma half-life (t₁/₂) and tissue distribution .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in solubility data for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C. Use nephelometry for low-solubility thresholds.

- Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., 1:1 molar ratio with HCl) .

- Documentation : Report solvent purity, equilibration time, and agitation method to standardize datasets .

Safety & Handling Protocols

Q. What safety protocols are critical during synthesis and handling of this compound?

- Methodology :

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂).

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.